Core Scaffold Architecture: Tetrahydropyridazine vs. Piperidine Hydrogen Bonding Capacity
The target compound's 1,4,5,6-tetrahydropyridazine core provides two hydrogen bond donors (HBD), compared to only one HBD on the piperidine analogs such as 6-oxo-N-(3-(pyrazol-1-yl)propyl)-1-(3-(trifluoromethyl)benzyl)piperidine-3-carboxamide. This additional donor arises from the ring NH group, which is absent in the piperidine series . Crystallographic evidence confirms that a nearly identical tetrahydropyridazine fragment engages the protein backbone through this NH moiety, demonstrating the functional necessity of this donor for target binding [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (from tetrahydropyridazine NH and amide NH) |
| Comparator Or Baseline | 1 (from amide NH only) for piperidine analog 6-oxo-N-(3-(pyrazol-1-yl)propyl)-1-(3-(trifluoromethyl)benzyl)piperidine-3-carboxamide |
| Quantified Difference | 1 additional HBD |
| Conditions | Structural analysis based on chemical structure; protein-binding relevance confirmed by X-ray crystallography for a related tetrahydropyridazine-3-carboxamide fragment (PDB: 7FP5) [1] |
Why This Matters
An extra hydrogen bond donor can increase binding affinity and specificity for protein targets that present a complementary acceptor in the binding pocket, making the target compound a more versatile tool for fragment-based screening.
- [1] Barthel, T., et al. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J. Med. Chem., 2022. PDB Entry: 7FP5. View Source
